molecular formula C15H22N2O2 B1270849 tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate CAS No. 811841-95-9

tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B1270849
CAS No.: 811841-95-9
M. Wt: 262.35 g/mol
InChI Key: ZSFIRJQRHJSLSZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a chemical compound that belongs to the class of azepine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzoazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the following steps:

    Formation of the benzoazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and cyclic ketones.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azepine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxo-benzoazepine derivatives.

    Reduction: Reduced benzoazepine derivatives.

    Substitution: Substituted benzoazepine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential. They could be explored as candidates for the treatment of various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
  • tert-Butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate

Uniqueness

tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5-amino-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-8-12(16)11-7-4-5-9-13(11)17/h4-5,7,9,12H,6,8,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFIRJQRHJSLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373418
Record name tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811841-95-9
Record name tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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